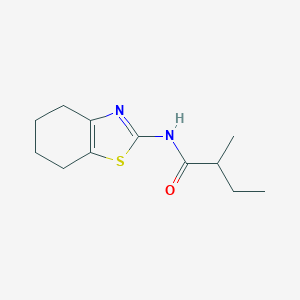![molecular formula C31H25FN2O2S B216328 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the class of benzodiazepines. It has been synthesized for scientific research purposes and has been found to have potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the modulation of GABAergic neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor and enhances the activity of GABA, leading to an increase in inhibitory neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It has also been found to have potential applications in the treatment of insomnia and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for investigating the role of benzodiazepines in the modulation of GABAergic neurotransmission. However, one limitation is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to investigate its potential applications in the treatment of anxiety disorders and insomnia. Another direction is to study its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, it may be useful to investigate its potential as a tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step is the preparation of 4-fluoroaniline, which is then reacted with 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one to form 11-(4-fluorophenyl)-8-methyl-3-phenyl-1,4-diazepine. This compound is then reacted with thionyl chloride and thioacetamide to form the thien-2-ylcarbonyl derivative, which is then reduced with sodium borohydride to form the final product.
Wissenschaftliche Forschungsanwendungen
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to have potential applications in the field of neuroscience. It has been used in various studies to investigate the role of benzodiazepines in the modulation of GABAergic neurotransmission. It has also been used to study the effects of benzodiazepines on anxiety and sleep.
Eigenschaften
Produktname |
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molekularformel |
C31H25FN2O2S |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-methyl-9-phenyl-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H25FN2O2S/c1-19-9-14-24-26(16-19)34(31(36)28-8-5-15-37-28)30(21-10-12-23(32)13-11-21)29-25(33-24)17-22(18-27(29)35)20-6-3-2-4-7-20/h2-16,22,30,33H,17-18H2,1H3 |
InChI-Schlüssel |
OTKRUQXKDGIMET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)